
Methyl 2-iodo-5-(trifluoromethyl)phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-iodo-5-(trifluoromethyl)phenylacetate is an organic compound with the molecular formula C10H8F3IO2 and a molecular weight of 344.07 g/mol . This compound is characterized by the presence of iodine, trifluoromethyl, and ester functional groups, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-iodo-5-(trifluoromethyl)phenylacetate typically involves the iodination of a suitable precursor, followed by esterification. One common method involves the reaction of 2-iodo-5-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-iodo-5-(trifluoromethyl)phenylacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Substitution: Formation of substituted phenylacetates.
Reduction: Formation of 2-iodo-5-(trifluoromethyl)phenylethanol.
Oxidation: Formation of 2-iodo-5-(trifluoromethyl)benzoic acid.
Aplicaciones Científicas De Investigación
Methyl 2-iodo-5-(trifluoromethyl)phenylacetate has several applications in scientific research:
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-iodo-5-(trifluoromethyl)phenylacetate depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-iodobenzoate
- Methyl 2-bromo-5-(trifluoromethyl)phenylacetate
- Methyl 2-chloro-5-(trifluoromethyl)phenylacetate
Uniqueness
Methyl 2-iodo-5-(trifluoromethyl)phenylacetate is unique due to the presence of both iodine and trifluoromethyl groups. The iodine atom provides a site for nucleophilic substitution, while the trifluoromethyl group enhances the compound’s stability and lipophilicity. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C10H8F3IO2 |
|---|---|
Peso molecular |
344.07 g/mol |
Nombre IUPAC |
methyl 2-[2-iodo-5-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C10H8F3IO2/c1-16-9(15)5-6-4-7(10(11,12)13)2-3-8(6)14/h2-4H,5H2,1H3 |
Clave InChI |
FWLFKCFCLIOQKK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=C(C=CC(=C1)C(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(furan-2-yl)butanoic acid](/img/structure/B12496928.png)
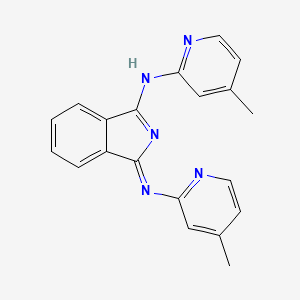
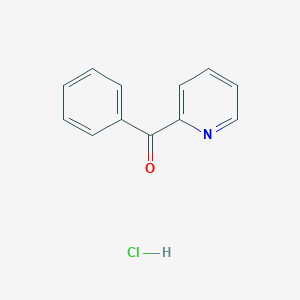
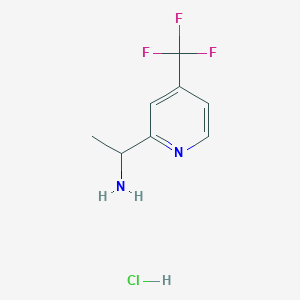

![4-[4-Hydroxy-2-(4-methylpiperidin-1-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-5-yl]benzonitrile](/img/structure/B12496960.png)
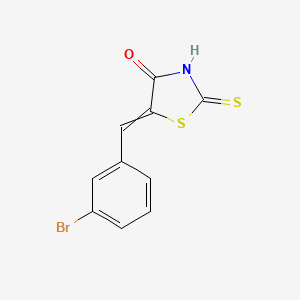
![2,4-dichloro-6-{(E)-[(4-methyl-3-nitrophenyl)imino]methyl}phenol](/img/structure/B12496976.png)
![5-({3-Methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12496978.png)
![2-{4-[(E)-(pyridin-3-ylimino)methyl]phenoxy}acetamide](/img/structure/B12496982.png)


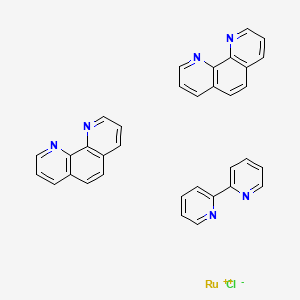
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12497018.png)
